
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The presence of a fluorophenyl group and a tert-butyl ester makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with an amine under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions may convert the aziridine ring to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The fluorophenyl group may enhance the compound’s biological activity and specificity.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate involves its reactivity towards nucleophiles. The aziridine ring can open upon nucleophilic attack, leading to the formation of various adducts. The fluorophenyl group may interact with specific molecular targets, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Similar structure but without the fluorine atom.
Tert-butyl (2S,3R)-3-(4-fluorophenyl)aziridine-2-carboxylate: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorophenyl group in Tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate makes it unique, potentially offering different reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts.
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-3-(3-fluorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
Clé InChI |
FOATVYJZLYYGOO-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC(=CC=C2)F |
SMILES canonique |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)


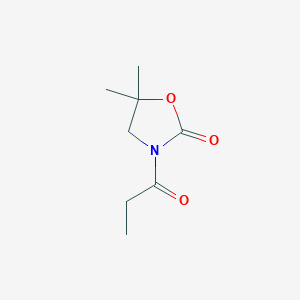
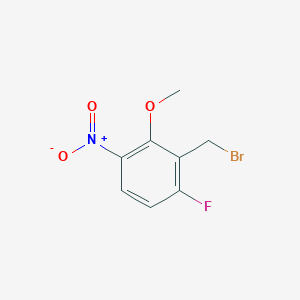
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
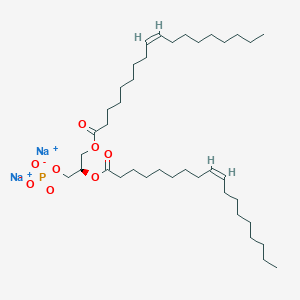
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
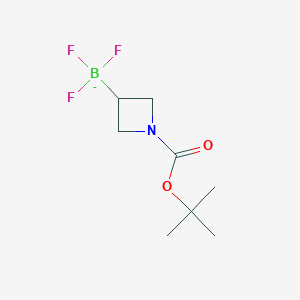
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
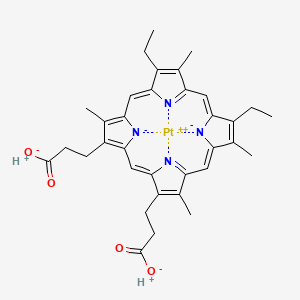
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
